![molecular formula C25H22N4O7 B143901 [(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate CAS No. 137057-72-8](/img/structure/B143901.png)
[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate, commonly known as BM212, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BM212 belongs to the class of nucleoside analogs and has been found to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B and C viruses.
Applications De Recherche Scientifique
BM212 has been extensively studied for its antiviral activity against HIV, herpes simplex virus, and hepatitis B and C viruses. Studies have shown that BM212 inhibits viral replication by interfering with the viral DNA synthesis process. BM212 has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, BM212 has been studied for its potential use in gene therapy and as a diagnostic tool for viral infections.
Mécanisme D'action
BM212 exerts its antiviral activity by inhibiting the activity of viral DNA polymerase, which is essential for viral replication. BM212 is incorporated into the viral DNA during replication, leading to the termination of viral DNA synthesis. BM212 has also been found to inhibit the activity of reverse transcriptase, which is essential for the replication of retroviruses such as HIV.
Effets Biochimiques Et Physiologiques
BM212 has been found to exhibit low toxicity and high selectivity towards viral DNA polymerase, making it a promising candidate for antiviral therapy. Studies have shown that BM212 does not affect the normal cellular DNA synthesis process, indicating its safety for use in humans. BM212 has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BM212 has several advantages for use in lab experiments, including its high selectivity towards viral DNA polymerase, low toxicity, and easy synthesis. However, BM212 has some limitations, including its limited solubility in water and its potential to induce drug resistance in viruses.
Orientations Futures
Several future directions for research on BM212 include the development of more efficient synthesis methods, the evaluation of its efficacy in animal models, and the investigation of its potential use in combination therapy with other antiviral agents. In addition, further studies are needed to determine the optimal dosage and administration route of BM212 for therapeutic use. Finally, the potential use of BM212 as a diagnostic tool for viral infections warrants further investigation.
Conclusion
In conclusion, BM212 is a promising compound with potential therapeutic applications as an antiviral and anticancer agent. The synthesis of BM212 involves several steps, and it has been extensively studied for its antiviral activity against several viruses. BM212 exerts its antiviral activity by inhibiting the activity of viral DNA polymerase and has been found to exhibit low toxicity and high selectivity towards viral DNA polymerase. While BM212 has several advantages for use in lab experiments, it also has some limitations. Several future directions for research on BM212 have been identified, including the development of more efficient synthesis methods and the investigation of its potential use in combination therapy with other antiviral agents.
Méthodes De Synthèse
The synthesis of BM212 involves several steps, starting with the protection of the hydroxyl group of ribose with benzoyl chloride. The protected ribose is then reacted with 6-methoxypurine to form the nucleoside intermediate. The final step involves the benzylation of the hydroxyl group of the nucleoside intermediate with benzyl chloride to form BM212. The synthesis of BM212 has been reported in several studies, including a recent study by Srinivasulu et al. (2021).
Propriétés
Numéro CAS |
137057-72-8 |
|---|---|
Nom du produit |
[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate |
Formule moléculaire |
C25H22N4O7 |
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C25H22N4O7/c1-33-22-18-21(26-13-27-22)29(14-28-18)23-20(36-25(32)16-10-6-3-7-11-16)19(30)17(35-23)12-34-24(31)15-8-4-2-5-9-15/h2-11,13-14,17,19-20,23,30H,12H2,1H3/t17-,19-,20+,23-/m1/s1 |
Clé InChI |
OTTXTTKOMBTSFZ-OYWYANMWSA-N |
SMILES isomérique |
COC1=NC=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5 |
SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



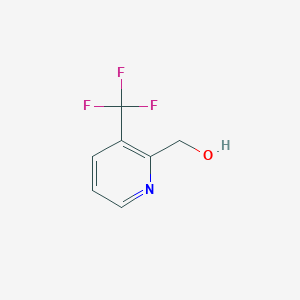
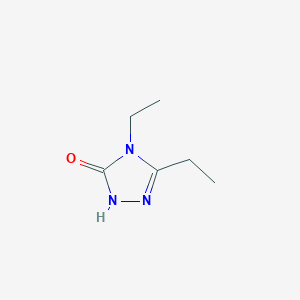
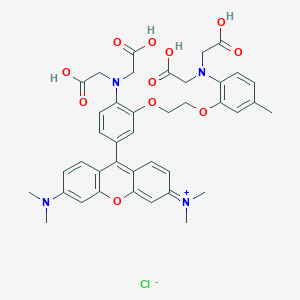
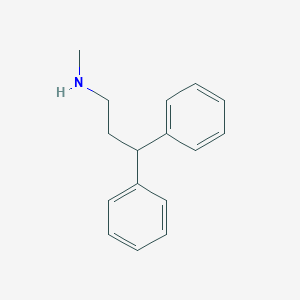
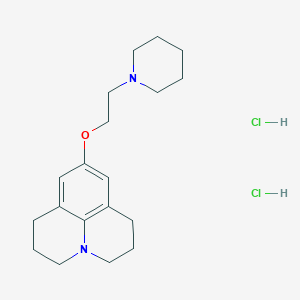

![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)

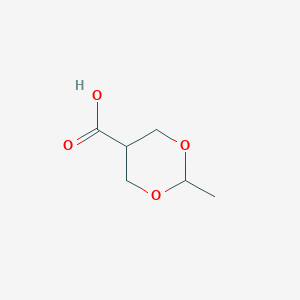
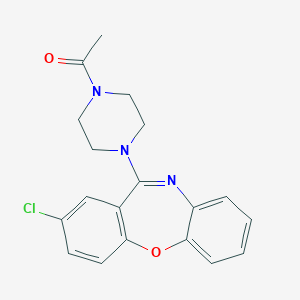
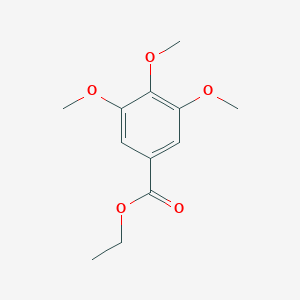


![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)